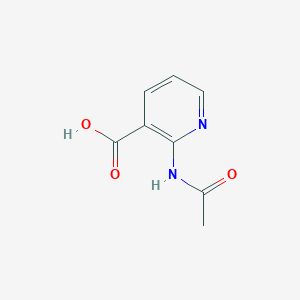

2-Acetamidonicotinic acid

Structure

3D Structure

特性

IUPAC Name |

2-acetamidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPMLZTPRQPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00525425 | |

| Record name | 2-Acetamidopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17782-03-5 | |

| Record name | 2-Acetamidopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00525425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

説明

Contextualization of Nicotinic Acid Derivatives in Organic Chemistry

Nicotinic acid and its derivatives are a cornerstone of heterocyclic chemistry, with applications ranging from biological coenzymes to therapeutic agents. chemistryjournal.netwikipedia.org The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties that influence the reactivity and biological activity of its derivatives. nih.gov The presence of a carboxylic acid group at the 3-position of the pyridine ring is a defining feature of nicotinic acid and its analogs, allowing for a variety of chemical transformations. nih.gov

Historically, the synthesis of nicotinic acid derivatives has been a focus of organic chemists, leading to a diverse array of compounds with a wide range of applications. acs.org For instance, some derivatives have been investigated for their anti-inflammatory, analgesic, and antioxidant properties. chemistryjournal.netnih.gov The versatility of the nicotinic acid scaffold allows for the introduction of various functional groups, leading to compounds with tailored biological activities. researchgate.net The study of pyridine carboxylic acids has even extended to the analysis of carbonaceous chondrites, suggesting their potential role as precursors to ancient coenzymes. core.ac.uk

Significance of Acetamido Moieties in Pyridine Carboxylic Acids

The acetamido group (-NHC(O)CH₃) plays a crucial role in modifying the properties of pyridine carboxylic acids. This functional group can influence the molecule's solubility, electronic distribution, and ability to form hydrogen bonds. cymitquimica.com The introduction of an acetamido group can lead to significant changes in the biological activity of the parent nicotinic acid molecule.

The presence of the acetamido moiety provides an additional site for chemical modification, allowing for the construction of more complex molecular architectures. For example, the fusion of 2-acetamidonicotinic acid with various anilines has been used to synthesize pyrido[2,3-d]pyrimidin-4(3H)-ones, which are analogs of biologically active quinazolinones. researchgate.netresearchgate.net

Research Landscape and Emerging Directions for this compound

Current research on this compound and its derivatives is focused on several key areas. One significant area of investigation is its use as a precursor in the synthesis of novel heterocyclic compounds with potential therapeutic applications. epa.hu For instance, it has been used as a starting material for the preparation of substituted pyridines, which are important in pharmaceuticals and agrochemicals.

Another emerging direction is the exploration of its role in the synthesis of analogs of biologically important molecules. For example, derivatives of this compound have been investigated as part of the synthesis of analogs of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a cellular messenger involved in calcium signaling. nih.govresearchgate.net The ability to introduce functional groups via the acetamido moiety allows for the creation of molecular probes to study complex biological processes. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 17782-03-5 | buyersguidechem.comchemscene.comchemicalbook.com |

| Molecular Formula | C₈H₈N₂O₃ | buyersguidechem.comchemscene.comchemicalbook.com |

| Molecular Weight | 180.16 g/mol | chemscene.comchemicalbook.com |

| Physical Description | White to light yellow solid | buyersguidechem.com |

| Density | 1.404 g/cm³ | buyersguidechem.com |

| Boiling Point | 465.2°C at 760 mmHg | buyersguidechem.com |

| Flash Point | 235.1°C | buyersguidechem.com |

Synthetic Methodologies for 2 Acetamidonicotinic Acid and Its Structural Analogues

Direct Synthetic Routes to 2-Acetamidonicotinic Acid

Direct approaches to this compound primarily involve the introduction of the acetamido group onto a pre-existing nicotinic acid framework. These methods are often favored for their atom economy and straightforward nature.

Acylation of Aminonicotinic Acid Precursors

A common and direct method for the synthesis of acetamidonicotinic acids is the acylation of the corresponding aminonicotinic acid. For instance, the synthesis of the isomeric 5-acetamidonicotinic acid is achieved by treating 5-aminonicotinic acid with acetic anhydride (B1165640). nih.gov This straightforward reaction provides the desired product in a single step. A similar strategy can be envisioned for the synthesis of this compound, starting from 2-aminonicotinic acid. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of the amide bond.

A general representation of this acylation reaction is depicted below:

Table 1: Representative Acylation Reaction for the Synthesis of an Acetamidonicotinic Acid Analogue

| Starting Material | Reagent | Product | Reference |

| 5-Aminonicotinic acid | Acetic anhydride | 5-Acetamidonicotinic acid | nih.gov |

This method's efficiency can be influenced by reaction conditions such as temperature and the use of a catalyst or base to facilitate the reaction.

Strategic Functionalization Methodologies

The direct functionalization of the pyridine (B92270) ring represents a powerful and increasingly explored strategy for the synthesis of substituted nicotinic acid derivatives. C-H functionalization, in particular, offers an atom-economical approach by avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org While specific examples detailing the direct C-H acetamidation of nicotinic acid at the 2-position to form this compound are not prevalent in the reviewed literature, the general principles of pyridine C-H functionalization can be applied.

These reactions often employ transition metal catalysts to activate the C-H bond, allowing for the introduction of various functional groups. For the synthesis of this compound, a hypothetical strategic functionalization could involve the directed C-H amidation of a nicotinic acid derivative, followed by acylation. The regioselectivity of such reactions is a critical aspect, often controlled by the electronic nature of the pyridine ring and the presence of directing groups. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often requires more elaborate, multi-step synthetic sequences. These routes allow for the introduction of a wider range of functional groups and structural motifs, enabling the exploration of structure-activity relationships in medicinal chemistry and the tuning of material properties.

Multi-step Synthetic Sequences

Multi-step syntheses provide the flexibility to construct complex molecular architectures. rsc.org For example, a multi-step sequence to a functionalized this compound analogue could start from a readily available substituted pyridine. The sequence might involve the introduction of the carboxylic acid and amino functionalities at the appropriate positions, followed by acetylation of the amino group.

An illustrative multi-step approach could involve:

Starting with a suitably substituted pyridine, for instance, a 2-halopyridine derivative.

Introduction of the carboxylic acid or a precursor group at the 3-position.

Nucleophilic substitution of the halogen at the 2-position with an amino group or a protected equivalent.

Acetylation of the amino group to form the acetamido functionality.

Such sequences allow for the synthesis of a diverse library of analogues by varying the starting materials and the reagents used in each step. nih.gov

Utilization of Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the synthesis of functionalized nicotinic acid derivatives. wikipedia.orgpearson.comorganic-chemistry.org The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgpearson.com

This methodology can be applied to the synthesis of analogues of this compound. For instance, a 2-halo-nicotinic acid derivative can be coupled with a terminal alkyne via a Sonogashira reaction. The resulting alkynyl-substituted nicotinic acid can then be further functionalized. For example, the synthesis of 5-(2-phenylethyl)-3-pyridinecarboxylic acid was achieved through a Sonogashira reaction of 5-bromonicotinic acid ethyl ester with phenylacetylene, followed by hydrogenation and hydrolysis. nih.gov A similar strategy could be employed starting from a 2-halonicotinic acid derivative to generate a variety of 2-substituted analogues.

Table 2: Example of a Sonogashira Coupling in the Synthesis of a Nicotinic Acid Derivative

| Aryl Halide | Alkyne | Catalyst System | Product of Coupling | Subsequent Steps | Final Product | Reference |

| 5-Bromonicotinic acid ethyl ester | Phenylacetylene | Pd(OAc)₂, CuI, PPh₃, DIPEA | 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid ethyl ester | 1. Hydrogenation (H₂, Pd/C) 2. Hydrolysis (NaOH, then HCl) | 5-(2-Phenylethyl)-3-pyridinecarboxylic acid | nih.gov |

The versatility of the Sonogashira reaction allows for the introduction of a wide range of alkynyl groups, which can then be transformed into various other functionalities, providing access to a diverse set of analogues.

Hydrolytic Transformations in Derivative Synthesis

Hydrolysis is a fundamental reaction in organic synthesis and is often employed in the final steps of synthesizing carboxylic acid derivatives. dalalinstitute.comlibretexts.orglibretexts.org In the context of this compound analogues, hydrolysis is crucial for converting ester or amide precursors into the final carboxylic acid.

For example, if a multi-step synthesis or a coupling reaction yields an ester of this compound, a subsequent hydrolysis step is necessary to obtain the free carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgbham.ac.ukvvc.edu

Acid-catalyzed hydrolysis: The ester is heated with water in the presence of a strong acid catalyst. This is a reversible reaction. dalalinstitute.comlibretexts.org

Base-catalyzed hydrolysis (saponification): The ester is treated with a base, such as sodium hydroxide (B78521), to produce the carboxylate salt, which is then protonated in a separate step with a strong acid to yield the carboxylic acid. This process is irreversible and often preferred for its higher yield. dalalinstitute.comlibretexts.org

Similarly, if an amide derivative of this compound is synthesized, it can be hydrolyzed to the carboxylic acid, typically under more vigorous conditions (heating with strong acid or base) than esters. dalalinstitute.comlibretexts.org These hydrolytic transformations are essential for unmasking the carboxylic acid functionality in the final stages of the synthesis of this compound and its derivatives.

Preparation of Key Precursors and Intermediates for this compound Synthesis

A primary and immediate precursor to this compound is 2-aminonicotinic acid . The direct acetylation of 2-aminonicotinic acid is a common method to introduce the acetamido group. This reaction is typically carried out using acetic anhydride or acetyl chloride. smolecule.com

The synthesis of 2-aminonicotinic acid itself can be approached through several pathways. One common method involves the use of 2-chloronicotinic acid as a starting material. lookchem.com The chloro group at the 2-position can be displaced by an amino group through amination. researchgate.net

2-Chloronicotinic acid can be synthesized from various starting materials. One route involves the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), yielding 2-chloronicotinic acid with a reported yield of 87.5%. sfdchem.com Another approach starts from 3-cyano-2-pyridone, which is hydrolyzed to 2-hydroxynicotinic acid . prepchem.comgoogle.com The subsequent treatment of 2-hydroxynicotinic acid with a chlorinating agent such as phosphorus oxychloride can then yield 2-chloronicotinic acid. google.com

Another important intermediate is methyl 2-aminonicotinate , the methyl ester of 2-aminonicotinic acid. This compound can be prepared by the direct esterification of 2-aminonicotinic acid in methanol (B129727) with a catalytic amount of acid, such as sulfuric acid. guidechem.comechemi.com One method involves suspending 2-aminonicotinic acid in methanol, cooling the mixture, and then slowly adding sulfuric acid, followed by heating. guidechem.com Another procedure uses potassium carbonate in dimethylformamide (DMF). prepchem.com

The following tables summarize the synthetic routes for these key precursors and intermediates.

Table 1: Synthesis of 2-Aminonicotinic Acid

| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference(s) |

| Quinoline | 1. Oxidation (e.g., NaClO₃, H₂SO₄, CuSO₄) 2. Acetic anhydride 3. Ammonolysis 4. Hofmann degradation | 2-Aminonicotinic acid | Up to 29% | researchgate.net |

| 2-Chloro-3-trichloromethylpyridine | 1. Liquid ammonia (B1221849) (pressure) 2. Alkaline hydrolysis 3. pH adjustment | 2-Aminonicotinic acid | Up to 89.2% | google.com |

| 2-Chloronicotinic acid | Amination | 2-Aminonicotinic acid | - | lookchem.comresearchgate.net |

| 3-Cyanopyridine or 3-Acetamidopyridine | Activation of pyridine ring, then hydroxylamination of the 2-chloro derivative | 2-Aminonicotinic acid | Low yield | guidechem.com |

Table 2: Synthesis of 2-Chloronicotinic Acid

| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference(s) |

| Nicotinic acid | 1. H₂O₂ (oxidation) 2. POCl₃, PCl₅ (chlorination) | 2-Chloronicotinic acid | 87.5% | sfdchem.com |

| 2-Hydroxynicotinic acid | Phosphorus oxychloride (POCl₃), heat | 2-Chloronicotinic acid | - | google.com |

| 3-Cyano-2-pyridone | 1. KOH, ethylene (B1197577) glycol, water, heat (hydrolysis) 2. Subsequent chlorination | 2-Chloronicotinic acid | - | prepchem.comgoogle.com |

| 2-Chloro-3-methylpyridine | Mixed acid oxidation | 2-Chloronicotinic acid | - | patsnap.com |

Table 3: Synthesis of Methyl 2-Aminonicotinate

| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference(s) |

| 2-Aminonicotinic acid | Methanol, Sulfuric acid, heat | Methyl 2-aminonicotinate | 48% - 93% | guidechem.comechemi.com |

| 2-Aminonicotinic acid | Potassium carbonate (K₂CO₃), Dimethylformamide (DMF) | Methyl 2-aminonicotinate | - | prepchem.com |

| 2-Aminonicotinic acid | (Trimethylsilyl)diazomethane, Toluene/Methanol | Methyl 2-aminonicotinate | - | guidechem.com |

| 2-Aminonicotinic acid | Thionyl chloride, Methanol, reflux | Methyl 2-aminonicotinate | 49.1% | echemi.com |

Reaction Mechanisms and Pathways Involving 2 Acetamidonic Acid

Mechanistic Pathways of Acyl Transfer and Hydrolysis

Acyl transfer reactions are central to the chemistry of carboxylic acid derivatives, including 2-acetamidonicotinic acid. libretexts.orglibretexts.org These reactions generally proceed through a nucleophilic acyl substitution mechanism, which involves an addition-elimination process. libretexts.orglibretexts.org The carbonyl carbon of the carboxylic acid or its derivative is electrophilic and susceptible to attack by a nucleophile, forming a tetrahedral intermediate. libretexts.orgoregonstate.edu This intermediate is typically unstable and collapses by expelling a leaving group, regenerating the carbonyl double bond. libretexts.orgoregonstate.edu

Hydrolysis, a specific type of acyl transfer where water is the nucleophile, can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, the nucleophile is the hydroxide (B78521) ion, which is more reactive than water. The reaction begins with the attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group yield a carboxylate salt. libretexts.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgoregonstate.edu A water molecule then attacks the activated carbonyl group, leading to a tetrahedral intermediate. oregonstate.edu Following proton transfers, the leaving group is expelled. libretexts.org

The hydrolysis of the acetamido group in this compound to yield nicotinic acid and acetic acid is a known reaction that likely follows these general principles. smolecule.com

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is characterized by both electrophilic and nucleophilic properties stemming from its different functional moieties.

Electrophilic Character: The carbonyl carbon of the carboxylic acid group is an electrophilic center. libretexts.org Its electrophilicity can be enhanced by protonation of the carbonyl oxygen under acidic conditions, making it more susceptible to nucleophilic attack. libretexts.orgoregonstate.edu The pyridine (B92270) ring, particularly when protonated, can also act as an electron-withdrawing group, further increasing the electrophilicity of the ring carbons and the carboxylic acid group.

Nucleophilic Character: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile. sfdchem.com Similarly, the nitrogen atom of the acetamido group has nucleophilic character. The oxygen atoms of the carbonyl and hydroxyl groups also have lone pairs and can participate in nucleophilic interactions. In its deprotonated carboxylate form, the molecule becomes a much stronger nucleophile. libretexts.org

The dual electrophilic and nucleophilic nature of molecules like this compound is relevant in various biological and chemical contexts. nih.govbiorxiv.orgnih.gov The Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the preferential interactions, where soft electrophiles tend to react with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.gov

Catalytic Involvement and Reaction Mechanisms

This compound can be involved in or influenced by various catalytic processes, including acid-base catalysis and transition metal-catalyzed reactions.

Acid-Base Catalysis in Organic Transformations

General Acid Catalysis: A general acid can donate a proton to activate a substrate. reed.edu In reactions involving this compound, a general acid could protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack. oregonstate.educreative-enzymes.com This is a common mechanism in ester hydrolysis and other acyl transfer reactions. reed.edu

General Base Catalysis: A general base can accept a proton, often activating a nucleophile. reed.edu For instance, a general base can deprotonate a water molecule, increasing its nucleophilicity for attack on the carbonyl carbon of this compound. creative-enzymes.com

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen within the same molecule suggests the potential for intramolecular acid-base catalysis in certain reactions. Furthermore, amino acids, which also possess both acidic and basic groups, have been shown to catalyze reactions like RNA formation through acid-base mechanisms. nih.gov

Transition Metal-Catalyzed Reaction Pathways

Transition metals are powerful catalysts for a wide array of organic transformations due to their ability to exist in various oxidation states and coordinate with organic molecules. vapourtec.com While specific studies on transition metal-catalyzed reactions of this compound are not prevalent, the functional groups present suggest potential for such catalysis.

The carboxylic acid group can coordinate to a metal center, and the pyridine nitrogen can act as a ligand. nih.gov This coordination can influence the reactivity of the molecule. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used for C-C bond formation and are tolerant of various functional groups, including carboxylic acids. chemie-brunschwig.ch It is conceivable that this compound or its derivatives could participate in such reactions.

Furthermore, transition metal catalysis is employed in various cyclization and functionalization reactions. chim.itrsc.orgnih.gov For instance, palladium catalysts have been used for the acetoxylation of C-H bonds in substrates containing pyridine directing groups. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.commasterorganicchemistry.com In reactions involving this compound, the presence of multiple reactive sites—the carboxylic acid group, the acetamido group, and the pyridine ring—makes regioselectivity a key consideration. For instance, in a reaction with an electrophile, attack could potentially occur at the pyridine nitrogen or the acetamido nitrogen. The outcome would depend on the relative nucleophilicity of these sites and the reaction conditions. Similarly, in reactions involving the pyridine ring, substitution patterns are governed by the directing effects of the existing substituents. The regioselectivity of reactions like halolactonization can be influenced by factors such as the solvent. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comsaskoer.ca While this compound itself is achiral, reactions that introduce a new stereocenter can potentially be stereoselective. For example, if the carboxylic acid group were to be reduced to an alcohol, and this transformation proceeded through a chiral catalyst or reagent, one enantiomer of the resulting alcohol could be formed in excess. The principles of stereoselectivity are crucial in asymmetric synthesis, often guided by the reaction mechanism and the use of chiral auxiliaries or catalysts. harvard.edu Enzymatic reactions are well-known for their high stereoselectivity. mdpi.com

Reaction Kinetics and Rate Determination

The study of reaction kinetics provides insights into the mechanism of a reaction by examining its rate and the factors that influence it. For reactions involving this compound, the rate can be determined by monitoring the change in concentration of reactants or products over time.

The rate of a reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. For nucleophilic acyl substitution reactions, the rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. libretexts.org The nature of the leaving group also plays a crucial role; better leaving groups lead to faster reactions. oregonstate.edumasterorganicchemistry.com

Isotopic Labeling Studies and Kinetic Isotope Effects

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing fundamental insights into the transformation of molecules. Isotopic labeling and the study of kinetic isotope effects (KIEs) are powerful and sophisticated tools employed to map the intricate pathways of chemical reactions. While specific, detailed research findings on isotopic labeling studies and kinetic isotope effects for reactions directly involving this compound are not extensively documented in publicly available scientific literature, the principles of these methods can be applied to understand its potential reaction mechanisms, such as its synthesis and subsequent transformations.

Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its isotopes. By tracking the position of the isotope in the products, chemists can deduce which bonds are broken and formed during a reaction. For instance, in studying the hydrolysis of an amide, such as the acetamido group in this compound, labeling the carbonyl oxygen with ¹⁸O could differentiate between attack at the carbonyl carbon versus other reaction pathways.

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced by one of its isotopes. researchgate.net This effect arises from the difference in the zero-point vibrational energies of bonds involving lighter versus heavier isotopes. researchgate.net A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage but whose environment changes during the reaction. chemscene.com

Hypothetical Application to this compound Reactions:

One documented reaction involving a related compound, 5-aminonicotinic acid, is its treatment with acetic anhydride (B1165640) to form 5-acetamidonicotinic acid. nih.gov To understand the mechanism of this acylation, one could, in principle, conduct isotopic labeling experiments. For example, using acetic anhydride labeled with ¹⁸O at the carbonyl oxygen would allow for the determination of the nucleophilic attack site.

In another instance, the fusion of 2-aminonicotinic acid with various anilines to produce 3-aryl-2-methyl-pyrido-[2,3-d]pyrimidin-4(3H)-ones represents a cyclization reaction where KIE studies could be informative. researchgate.net For example, deuterating the amino group of 2-aminonicotinic acid (ND₂) could reveal whether the proton transfer from the nitrogen is part of the rate-determining step.

Illustrative Data on Kinetic Isotope Effects from General Organic Reactions:

While specific KIE data for this compound is unavailable, the following table provides examples of typical KIE values for well-understood organic reactions, illustrating the type of data that such studies would yield. The magnitude of the KIE can provide clues about the transition state of a reaction.

| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Implication |

| E2 Elimination | C-H vs. C-D bond cleavage | 4-7 | C-H bond breaking is in the rate-determining step. |

| SN1 Solvolysis | α-secondary (C-H vs. C-D) | ~1.1-1.2 | Change in hybridization from sp³ to sp² in the transition state. chemicalbook.com |

| SN2 Substitution | α-secondary (C-H vs. C-D) | ~0.8-0.9 | Steric hindrance to the incoming nucleophile. chemicalbook.com |

| Fischer Esterification | R-OH vs. R-OD | ~1 | Indicates proton transfer is not the rate-determining step. |

This table presents generalized data for illustrative purposes and does not represent experimental findings for this compound.

The application of these techniques to the chemistry of this compound would require dedicated research. Such studies would be invaluable in providing a detailed, molecular-level understanding of its synthesis and reactivity, contributing to the broader knowledge of heterocyclic chemistry.

Derivatization Strategies for Analytical Characterization of 2 Acetamidonicotinic Acid

Strategies for Enhanced Chromatographic Resolution and Detection

For chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), derivatization is a crucial step to modify the physicochemical properties of polar analytes like 2-acetamidonicotinic acid, which contains both a carboxylic acid and an amide functional group. These modifications aim to reduce polarity, increase volatility, and improve peak shape, leading to better separation and detection.

Esterification of Carboxyl Groups

Esterification is a common derivatization technique that targets the carboxylic acid moiety of this compound. This process converts the polar carboxyl group into a less polar ester, thereby increasing the compound's volatility, which is essential for GC analysis. restek.com While specific studies on the esterification of this compound are not extensively documented, methods applied to similar carboxylic acids, including other nicotinic acid derivatives, provide valuable insights. aocs.orgresearchgate.net

Common esterification reagents include alcohols (e.g., methanol (B129727), butanol) in the presence of an acid catalyst such as boron trifluoride (BF₃) or hydrochloric acid (HCl). restek.comresearchgate.net For instance, fatty acid methyl esters (FAMEs) are routinely prepared for GC analysis by reacting the fatty acids with BF₃ in methanol. researchgate.net A similar approach can be adapted for this compound. Another effective method involves the use of alkyl chloroformates. researchgate.net

Table 1: Common Reagents for Esterification of Carboxylic Acids

| Reagent/Catalyst | Target Functional Group | Typical Reaction Conditions | Resulting Derivative | Reference |

| Methanol/BF₃ | Carboxylic Acid | Heating | Methyl Ester | researchgate.net |

| Methanol/HCl | Carboxylic Acid | Heating | Methyl Ester | restek.com |

| Alkyl Chloroformates | Carboxylic Acid | Room temperature or gentle heating | Alkyl Ester | researchgate.net |

| Diazomethane | Carboxylic Acid | Room temperature | Methyl Ester | aocs.org |

Procedures for preparing tert-butyl esters of various aminonicotinic acids have been reported, which involve reacting the corresponding chloronicotinic acid derivative without the need for intermediate purification. researchgate.net This highlights the feasibility of esterification for nicotinic acid structures.

Silylation of Amide and Carboxyl Functionalities

Silylation is a versatile derivatization method that can target both the carboxylic acid and the amide functionalities present in this compound. This reaction replaces the active hydrogen atoms in these groups with a trimethylsilyl (B98337) (TMS) group, leading to a significant decrease in polarity and an increase in volatility and thermal stability. nih.gov

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common for GC-MS applications. mdc-berlin.detcichemicals.com The silylation of nicotinic acid has been demonstrated using trimethylchlorosilane (TMSCl) and hexamethyldisilazane (B44280) (HMDS). beilstein-journals.orggoogle.com For comprehensive derivatization of compounds with multiple functional groups like this compound, a two-step approach is often employed. This typically involves methoximation of carbonyl groups followed by silylation of hydroxyl, carboxyl, and amine groups. mdc-berlin.de

Table 2: Silylation Reagents and Their Applications

| Reagent | Abbreviation | Target Functional Groups | Typical Reaction Conditions | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Heating (e.g., 60-70°C) | mdc-berlin.detcichemicals.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | Heating (e.g., 30°C) | mdc-berlin.de |

| Trimethylchlorosilane | TMSCl | Used as a catalyst or in combination with other silylating agents | Varies with primary reagent | beilstein-journals.orggoogle.com |

| Hexamethyldisilazane | HMDS | -OH, -NH₂ | Varies with catalyst | beilstein-journals.orggoogle.com |

A study on polar compounds detected nicotinic acid in environmental samples after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes, followed by GC-MS analysis. nih.gov

Acylation of Nitrogen-Containing Moieties

Acylation targets the secondary amine of the acetamido group in this compound. This reaction introduces an acyl group, which can improve chromatographic properties and enhance detector response. While direct acylation of the amide nitrogen is less common than that of primary or secondary amines, derivatization strategies involving the amino group of precursor molecules like 2-aminonicotinic acid are well-established. researchgate.netchemsociety.org.ng

A notable strategy involves the use of N-hydroxysuccinimide esters of N-alkylnicotinic acids (Cn-NA-NHS) to derivatize amino acids for LC-MS analysis. nih.govacs.orgresearchgate.net This approach, while using a nicotinic acid derivative as the reagent, demonstrates the principle of acylation to enhance analytical detection. The reaction of 2-aminonicotinic acid with various salicylaldehydes to form Schiff bases, followed by characterization, also underscores the reactivity of the amino group in nicotinic acid derivatives. chemsociety.org.ng

Derivatization for Mass Spectrometric Sensitivity and Specificity

For mass spectrometry (MS)-based detection, derivatization can be employed not only to improve chromatographic separation but also to enhance ionization efficiency and induce specific fragmentation patterns, thereby increasing sensitivity and selectivity.

Reagent-Based Ionization Enhancement

The inherent chemical properties of an analyte significantly influence its ionization efficiency in MS sources like electrospray ionization (ESI). Derivatization can introduce a permanently charged or easily ionizable moiety into the analyte structure, leading to a substantial increase in signal intensity. nih.govacs.orgresearchgate.net

A prime example is the derivatization of amino acids with N-alkylnicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS). nih.govacs.orgresearchgate.net The resulting derivatives contain a quaternary amine, which carries a permanent positive charge. This pre-charged tag dramatically improves ESI efficiency and, consequently, the sensitivity of detection. The study found that increasing the alkyl chain length on the nicotinic acid reagent also enhanced sensitivity, which was attributed to the surfactant properties of the derivatives, promoting their migration to the surface of the ESI droplets. nih.govacs.orgresearchgate.net Compared to derivatization with benzoic acid, the use of C4-NA-NHS increased MS detection sensitivity by 6- to 80-fold for various amino acids. nih.govacs.org This principle can be applied to the carboxyl group of this compound to enhance its detection in positive-ion ESI-MS.

Advanced Derivatization Reagents for Targeted Analysis

Targeted analysis, particularly in complex biological matrices, benefits from derivatization reagents that not only enhance sensitivity but also provide high specificity. Modern derivatization strategies often employ reagents that introduce a specific chemical tag that can be selectively detected or that induces a characteristic fragmentation pattern in tandem MS (MS/MS).

For instance, the targeted analysis of short-chain fatty acids (SCFAs) in human serum has been successfully achieved using 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatization reagent, followed by LC-high-resolution mass spectrometry (HRMS) analysis. protocols.io This approach allows for sensitive and specific quantification of the target analytes. Similarly, for the analysis of amine-containing metabolites in tissues using MALDI imaging mass spectrometry, derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) has been shown to improve both sensitivity and specificity. nih.gov

In the context of this compound, a targeted metabolomics approach could involve the use of isotope-coded derivatization reagents. For example, using a "heavy" and a "light" version of a derivatizing agent to label two different sample groups allows for accurate relative quantification by comparing the peak intensities of the resulting isotopic pairs in the mass spectrum. nih.govacs.orgresearchgate.net

Table 3: Advanced Derivatization Reagents for Targeted MS Analysis

| Reagent | Target Analytes | Analytical Platform | Purpose | Reference |

| N-Alkylnicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS) | Amino Acids | LC-ESI-MS | Ionization Enhancement, Isotope Coding | nih.govacs.orgresearchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) | Short-Chain Fatty Acids | LC-HRMS | Enhanced Detection and Quantification | protocols.io |

| 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Amine Metabolites | MALDI Imaging MS | Improved Sensitivity and Specificity | nih.gov |

| 6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate | Amines | UPLC-MS | Improved Retention and Coverage | chemrxiv.org |

These advanced strategies, while not all directly applied to this compound, provide a framework for developing robust and sensitive targeted analytical methods for this compound and its metabolites.

Multi-Step Derivatization Protocols for Comprehensive Analysis

For a comprehensive analytical characterization of this compound, multi-step derivatization protocols are employed to modify its distinct functional groups—the carboxylic acid and the acetamido group. This sequential modification is crucial for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where analyte volatility and thermal stability are prerequisites. nih.gov A typical multi-step approach involves the esterification of the carboxylic acid followed by the silylation of the amide group. This strategy ensures that all polar, active hydrogen sites are capped, leading to a derivative with optimal characteristics for chromatographic analysis and mass spectrometric detection.

The primary goal of such a protocol is to transform the polar, non-volatile this compound into a nonpolar, volatile derivative. sigmaaldrich.com The first step generally targets the most acidic site, the carboxylic acid, through esterification. The second step then addresses the remaining active hydrogen on the amide nitrogen via silylation. research-solution.comresearchgate.net This dual derivatization significantly improves chromatographic peak shape, reduces tailing, and enhances detection sensitivity. jfda-online.com

Research Findings on a Two-Step Esterification-Silylation Protocol

While specific literature detailing multi-step derivatization of this compound is scarce, a robust protocol can be constructed based on established methods for molecules containing both carboxylic acid and amide functionalities. sigmaaldrich.commdpi.com A widely applicable two-step process involves an initial esterification followed by silylation.

Step 1: Esterification of the Carboxylic Acid Group

The first step focuses on converting the carboxylic acid group to an ester, typically a methyl ester, to reduce polarity and increase volatility. restek.com Reagents such as Boron trifluoride-methanol (BF₃-Methanol) are effective for this transformation under mild conditions. research-solution.com

Procedure: The sample containing this compound is treated with a 14% BF₃-Methanol solution and heated. The reaction converts the carboxylic acid to its corresponding methyl ester (Methyl 2-acetamidonicotinate).

Reaction Conditions: The reaction is typically performed at 60-100°C for 10 to 60 minutes. research-solution.comrestek.com Following the reaction, a liquid-liquid extraction is often used to isolate the esterified product.

Step 2: Silylation of the Amide Group

After esterification, the remaining active hydrogen on the acetamido group (-NHCOCH₃) can be derivatized through silylation. This step further decreases the polarity of the molecule and enhances its thermal stability. sigmaaldrich.com N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is a powerful silylating agent for this purpose. restek.com

Procedure: The dried methyl ester from the first step is reconstituted in a suitable solvent and treated with BSTFA (with 1% TMCS).

Reaction Conditions: The silylation reaction is generally carried out at 60-80°C for 30 to 60 minutes to ensure complete derivatization of the amide hydrogen. restek.comresearchgate.net The resulting product is a trimethylsilyl (TMS) derivative of Methyl 2-acetamidonicotinate, which is highly suitable for GC-MS analysis.

The final derivative, Methyl 2-(N-(trimethylsilyl)acetamido)nicotinate, is significantly more volatile and less polar than the parent compound, allowing for sharp, symmetrical peaks in gas chromatography and clear, interpretable mass spectra.

Table 1: Reagents and Conditions for Two-Step Derivatization of this compound

| Step | Target Functional Group | Derivatization Reaction | Reagent | Typical Conditions |

|---|---|---|---|---|

| 1 | Carboxylic Acid | Esterification | Boron trifluoride in Methanol (14% BF₃-MeOH) | 60°C for 60 minutes |

| 2 | Acetamido | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS) | 70°C for 30 minutes |

Table 2: Mass-to-Charge Ratio (m/z) Shift in Mass Spectrometry Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Shift (Δm/z) |

|---|---|---|---|

| This compound | C₈H₈N₂O₃ | 180.16 | - |

| Methyl 2-acetamidonicotinate (Post-Esterification) | C₉H₁₀N₂O₃ | 194.19 | +14 (CH₂) |

| Methyl 2-(N-(trimethylsilyl)acetamido)nicotinate (Post-Silylation) | C₁₂H₁₈N₂O₃Si | 266.37 | +72 (Si(CH₃)₂) |

This comprehensive derivatization ensures that both polar functional groups are masked, which is a critical requirement for achieving high sensitivity and reproducibility in the GC-MS analysis of complex biological or chemical samples. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Studies of 2 Acetamidonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. cymitquimica.com By probing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.

High-resolution solution-state NMR is the most common NMR technique, used to study the structure of molecules dissolved in a suitable solvent. One-dimensional (1D) experiments, such as ¹H (proton) and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Acetamidonicotinic acid, distinct signals would be expected for the protons of the pyridine (B92270) ring, the amide N-H proton, and the methyl group of the acetamido moiety. The chemical shift (δ) of each proton provides information about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the amide carbonyl carbon, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts are indicative of the carbon's hybridization and bonding environment. While specific experimental data for this compound is not detailed in the provided sources, the expected data can be organized as follows.

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is illustrative of the data that would be obtained from NMR analysis.

¹H NMR Data| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H | 7.0 - 9.0 | Doublet, Triplet, or Doublet of Doublets |

| Amide NH | 7.5 - 10.5 | Singlet (broad) |

| Acetyl CH₃ | 1.9 - 2.5 | Singlet |

¹³C NMR Data

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | 165 - 185 |

| Amide C=O | 160 - 180 |

| Pyridine C | 120 - 150 |

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) is uniquely suited for the characterization of materials in their crystalline or solid phase. nih.govresearchgate.net This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to overcome challenges such as broad spectral lines that are characteristic of solid samples, thereby providing high-resolution spectra. researchgate.netnationalmaglab.org

For this compound, ssNMR could be used to:

Characterize different crystalline forms (polymorphs).

Study intermolecular interactions, such as hydrogen bonding, in the solid state.

Determine the molecular conformation within the crystal lattice. nih.gov

The combination of ssNMR with other techniques like FT-IR and computational studies allows for an in-depth understanding of the structure-property relationships of solid materials. rsc.org

Two-dimensional (2D) NMR experiments, which utilize advanced pulse sequences, are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules. uzh.chlibretexts.org These experiments correlate signals from different nuclei based on their interactions.

COSY ([¹H,¹H]-Correlated Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the proton connectivity within the pyridine ring of this compound. uzh.ch

HETCOR (Heteronuclear Correlation Spectroscopy): This technique, such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), correlates the chemical shifts of directly bonded (HSQC) or long-range coupled (HMBC) protons and carbons. mdpi.com For this compound, HETCOR would unambiguously link each proton to its corresponding carbon atom in the molecular structure.

NMR spectroscopy is a powerful tool for investigating dynamic processes that occur on a wide range of timescales. d-nb.info For this compound, two key dynamic features could be explored: conformational changes and tautomerism.

Conformational dynamics, such as the rotation around the C-N bond of the acetamido group, can be studied using variable-temperature NMR experiments. Changes in the NMR spectrum as a function of temperature can provide information on the energy barriers and rates of these conformational exchanges. nih.gov

Tautomerism, the interconversion of structural isomers through proton migration, is another phenomenon that can be investigated by NMR. nih.govresearchgate.net this compound has the potential for amide-imidol tautomerism (in the acetamido group) and keto-enol tautomerism involving the pyridine ring and carboxylic acid group. Specialized NMR experiments can detect the presence of minor tautomers and quantify the equilibrium between the different forms, which can be crucial for understanding the molecule's chemical reactivity. nih.govmdpi.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fzu.cz By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. uhu-ciqso.esceitec.cz

A successful single-crystal X-ray diffraction (SCXRD) analysis of this compound would provide unequivocal proof of its molecular structure. fzu.cz The process requires growing a suitable single crystal, which is then mounted on a diffractometer. uhu-ciqso.esmahendrapublications.com The resulting data allows for the determination of key structural parameters.

The crystallographic data would include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Intermolecular Interactions: Detailed information on hydrogen bonding and other non-covalent interactions that dictate how the molecules pack together in the crystal. mdpi.commdpi.com

This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not available in the provided sources, a representative data table is shown below.

Table 2: Representative Crystallographic Data for a Molecular Crystal This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₃ |

| Formula Weight | 180.16 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z (molecules/unit cell) | [Value] |

| Density (calculated, g/cm³) | [Value] |

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a cornerstone technique for the analysis of crystalline solids, providing insights into the polymorphic forms of a substance. Polymorphism, the ability of a compound to exist in multiple crystalline structures, is a critical aspect of pharmaceutical and material science, as different polymorphs can exhibit distinct physical and chemical properties.

In the study of nicotinic acid derivatives, PXRD is instrumental in identifying and differentiating between various crystalline forms. For instance, studies on compounds like 2-(p-Tolylamino)nicotinic acid have revealed the existence of multiple polymorphs, including neutral and zwitterionic forms, each with a unique PXRD pattern. researchgate.net Similarly, the analysis of inositol (B14025) nicotinate (B505614) has utilized PXRD to characterize its crystalline form A, identified by specific characteristic diffraction peaks. google.com

While specific PXRD data for this compound is not extensively documented in publicly available literature, the principles of the technique and findings from related nicotinic acid derivatives suggest that it would be a crucial tool for its solid-state characterization. The PXRD pattern of a crystalline substance is defined by the positions (2θ angles) and intensities of the diffraction peaks, which are a fingerprint of the crystal lattice.

Table 1: Hypothetical Powder X-ray Diffraction Peaks for a Polymorphic Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 7.10 | 12.44 | 85 |

| 9.80 | 9.02 | 100 |

| 14.20 | 6.23 | 60 |

| 17.90 | 4.95 | 75 |

| 20.10 | 4.41 | 50 |

| 23.60 | 3.77 | 90 |

| 25.50 | 3.49 | 45 |

| 26.30 | 3.39 | 65 |

Note: This table is a hypothetical representation based on characteristic peaks observed for other nicotinic acid derivatives and is for illustrative purposes only.

Integrated Spectroscopic and Crystallographic Approaches with Computational Support

The comprehensive characterization of a molecule like this compound often necessitates an integrated approach, combining experimental data from spectroscopic and crystallographic techniques with the theoretical insights from computational chemistry. This synergy allows for a deeper understanding of the molecular structure, bonding, and reactivity.

Studies on related nicotinic acid derivatives have successfully employed this integrated strategy. For instance, the investigation of para-nicotinic acid-bridged dirhenium(I) dimer complexes combined X-ray structure determinations with Density Functional Theory (DFT) calculations to elucidate optimized geometries and interpret absorption and emission spectra. acs.org Similarly, research on new dipeptide derivatives based on nicotinoylglycylglycine hydrazide utilized spectral methods (IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction analysis, supported by computational studies. mdpi.com

For this compound, such an approach would involve:

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Spectroscopy (FT-IR, NMR): To probe the vibrational modes of functional groups and the chemical environment of atomic nuclei, respectively.

Computational Modeling (DFT): To calculate theoretical spectroscopic data, optimize molecular geometry, and analyze electronic properties like frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. acs.org

This integrated methodology provides a robust framework for confirming the chemical structure and understanding the electronic and steric properties of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio of ions, which allows for the elucidation of the elemental composition and structure of a molecule.

Hyphenated Techniques (GC-MS, LC-MS/MS, UPLC-HRMS/MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and for providing high sensitivity and selectivity.

GC-MS: Gas chromatography-mass spectrometry is suitable for volatile and thermally stable compounds. Derivatization is often required for polar molecules like carboxylic acids to increase their volatility. The mass spectra of nicotinic acid derivatives have been studied, revealing characteristic fragmentation patterns involving the pyridine ring and its substituents. kfnl.gov.satandfonline.com For instance, an impurity in niacin was identified as a pyridinedicarboxylic acid trimethylsilyl (B98337) ester using GC-MS. oup.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying compounds in complex matrices like plasma. researchgate.net A sensitive LC-MS/MS method has been developed for the simultaneous quantification of niacin and its metabolites in human plasma. nih.gov This technique is particularly useful for analyzing polar and non-volatile compounds like this compound.

UPLC-HRMS/MS: Ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry offers even greater separation efficiency and mass accuracy. This technique has been used to study the plasma lipidome of patients treated with extended-release nicotinic acid. researchgate.net

High-Resolution and Tandem Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are fragmented to produce product ions, providing structural information. researchgate.net

For this compound, HRMS would confirm its elemental composition. Tandem mass spectrometry would reveal characteristic fragmentation patterns. Based on studies of nicotinic acid and its derivatives, key fragmentation pathways would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyridine ring. kfnl.gov.satandfonline.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 181.05 | 139.04 | C2H2O (ketene) |

| 181.05 | 136.05 | COOH (formic acid radical) |

| 139.04 | 122.04 | NH3 (ammonia) |

| 136.05 | 108.04 | CO (carbon monoxide) |

| 108.04 | 80.03 | C2H4 (ethylene) |

Note: This table is a hypothetical representation of potential fragmentation patterns based on the known fragmentation of related structures.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds.

Liquid Chromatography Modalities (HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for separating components in a mixture.

HPLC: Several HPLC methods have been developed for the separation of nicotinic acid and its isomers. helixchrom.comsielc.comsielc.com These methods often utilize reversed-phase columns with aqueous-organic mobile phases containing additives like formic acid to improve peak shape and retention. bevital.no Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been shown to be effective for separating pyridinecarboxylic acid isomers. helixchrom.com

UHPLC: UHPLC systems use smaller particle size columns and higher pressures to achieve faster separations and greater resolution compared to conventional HPLC. UHPLC-MS/MS methods have been successfully applied to the analysis of nicotinic acid metabolites and other polar compounds. nih.govresearchgate.net

For the analysis of this compound, a reversed-phase UHPLC method would likely provide excellent separation and sensitivity.

Table 3: Exemplary UHPLC-MS/MS Parameters for the Analysis of Nicotinic Acid Derivatives

| Parameter | Value |

| LC System | Agilent 1100 series or equivalent bevital.no |

| Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm bevital.no |

| Mobile Phase A | Water with 0.1% Formic Acid bevital.no |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid bevital.no |

| Gradient | Linear gradient from high organic to low organic bevital.no |

| Flow Rate | 0.8 mL/min bevital.no |

| Injection Volume | 20 µL bevital.no |

| MS System | Applied Biosystems MDS Sciex API 2000 triple quadrupole researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) bevital.no |

| Detection Mode | Selected Reaction Monitoring (SRM) researchgate.net |

This table provides a representative set of conditions based on published methods for related compounds and would serve as a starting point for the development of a specific method for this compound.

Gas Chromatography for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and polar nature, stemming from the presence of a carboxylic acid and an amide group. These functional groups can lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and potential thermal degradation at the temperatures required for GC analysis. researchgate.net Furthermore, the polar nature of the molecule can cause poor peak shapes and irreversible adsorption on the GC column. chromatographyonline.com To overcome these limitations, derivatization is a necessary step to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netresearchgate.net

The primary goal of derivatization in this context is to replace the active hydrogen in the carboxylic acid group with a non-polar group, thereby increasing the compound's volatility. sigmaaldrich.com The most common derivatization techniques for carboxylic acids are esterification and silylation. colostate.edu

Esterification

Esterification is a widely used method for the derivatization of carboxylic acids prior to GC analysis. colostate.edu This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For this compound, this would typically involve forming a methyl or ethyl ester. The resulting ester is significantly more volatile than the parent acid. For instance, nicotinic acid, a structurally related compound, is commonly analyzed by GC after conversion to its ethyl ester, ethyl nicotinate. researchgate.net The reaction with N,N-dimethylformamide dialkylacetals can also be used for esterification. colostate.edu Another approach involves the formation of hexafluoroisopropyl esters, which can enhance the sensitivity of detection, particularly with electron capture detectors. nih.gov

A typical derivatization procedure would involve dissolving the this compound sample in an appropriate solvent, adding the derivatizing reagent (e.g., a solution of methanolic HCl or BF3 in methanol (B129727) for methylation), and heating the mixture to ensure complete reaction. nih.gov After the reaction, the volatile derivative can be extracted and injected into the GC-MS system for analysis. nih.gov

Silylation

Silylation is another effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amides. nih.gov This method involves replacing the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govobrnutafaza.hr The resulting silyl (B83357) esters are more volatile and thermally stable than the original acid. obrnutafaza.hr Silylation is a versatile technique that can often derivatize both the carboxylic acid and the amide group if the reaction conditions are appropriate. chemcoplus.co.jp TBDMS derivatives are known to be more stable towards hydrolysis compared to TMS derivatives. obrnutafaza.hr

The derivatization process typically involves mixing the sample with the silylating reagent and a suitable solvent, followed by heating to facilitate the reaction. sigmaaldrich.com The reaction mixture can then be directly injected into the GC-MS. jfda-online.com

Research Findings and Data

While specific research detailing the GC analysis of volatile derivatives of this compound is not abundant, data from the analysis of analogous compounds like nicotinic acid and its derivatives provide valuable insights into the expected chromatographic behavior. For example, the GC analysis of nicotinic acid is often performed after its conversion to a volatile ester. myfoodresearch.com

The table below presents hypothetical, yet representative, gas chromatography-mass spectrometry (GC-MS) data for the analysis of a methyl ester derivative of this compound. This data is based on typical conditions used for the analysis of similar aromatic carboxylic acid esters.

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Methyl Ester

| Parameter | Value |

| Derivative | Methyl 2-acetamidonicotinate |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Expected Retention Time | ~15-20 min |

| Key Mass Fragments (m/z) | Expected molecular ion peak and fragments corresponding to the loss of the methoxy (B1213986) and acetyl groups. |

The selection of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable for the analysis of such derivatives. sigmaaldrich.com The temperature program is optimized to ensure good resolution of the analyte peak from other components in the sample matrix. myfoodresearch.com Mass spectrometry detection provides structural information, confirming the identity of the derivative through its mass spectrum and fragmentation pattern. nih.gov

Applications of 2 Acetamidonicotinic Acid in Advanced Organic Synthesis

Strategic Use as a Building Block in Complex Chemical Syntheses

2-Acetamidonicotinic acid serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.orgrsc.org Its inherent functionalities allow for its incorporation into larger structures, including bioactive molecules and complex natural products. nih.govnih.govresearchgate.netcsic.es The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further synthetic manipulations. The acetamido group can act as a directing group or be hydrolyzed to the corresponding amine, which can then participate in a range of bond-forming reactions.

The pyridine (B92270) ring itself can undergo various transformations, including substitution and metal-catalyzed cross-coupling reactions, further expanding its utility in the construction of diverse molecular frameworks. nih.gov This strategic use of this compound as a versatile building block simplifies the synthesis of intricate target molecules by providing a pre-functionalized and readily modifiable core structure.

Applications in Heterocyclic Synthesis and Ring Annulation Reactions

The structure of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through ring annulation reactions. umich.eduuomustansiriyah.edu.iqeurjchem.comsioc-journal.cnscripps.edursc.org These reactions involve the construction of a new ring fused to the existing pyridine core, leading to the formation of polycyclic aromatic and heteroaromatic compounds. msu.edu The presence of the acetamido and carboxylic acid groups in a 1,2-relationship on the pyridine ring facilitates cyclization reactions with appropriate bifunctional reagents.

For instance, condensation of this compound with various reagents can lead to the formation of pyridopyrimidines, pyridothiazines, and other fused heterocyclic systems of medicinal and material interest. The ability to construct complex heterocyclic scaffolds from a simple and readily available starting material highlights the importance of this compound in diversity-oriented synthesis and drug discovery. nih.govmdpi.comchim.it

Development of this compound-Derived Ligands in Catalysis

The pyridine nitrogen and the amide functionality of this compound provide excellent coordination sites for metal ions, making it an attractive scaffold for the design of novel ligands for catalysis.

Design of Chiral Ligands for Asymmetric Synthesis

By incorporating chiral auxiliaries or modifying the acetamido group with chiral substituents, this compound can be transformed into a range of chiral ligands. nih.govnih.govmdpi.comsigmaaldrich.com These ligands, when complexed with transition metals, can create a chiral environment around the metal center, enabling enantioselective transformations. chiralpedia.com The development of such chiral catalysts is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. sigmaaldrich.com The modular nature of this compound allows for the systematic tuning of the steric and electronic properties of the derived ligands to optimize enantioselectivity in various asymmetric reactions.

Exploration of Bifunctional and Cooperative Ligand Systems

The presence of both a Lewis basic pyridine nitrogen and a potentially Brønsted acidic N-H proton in the acetamido group allows for the design of bifunctional ligands. yorku.canih.gov These ligands can participate in cooperative catalysis, where both the metal center and a functional group on the ligand are involved in the catalytic cycle. wikipedia.orgnih.gov For example, a ligand derived from this compound could simultaneously coordinate to a metal and activate a substrate through a hydrogen bonding interaction. This cooperative activation can lead to enhanced reactivity and selectivity. yorku.carsc.org The development of such bifunctional and cooperative ligand systems represents a growing area of research in catalysis.

Ligand-Accelerated Catalytic Processes

The coordination of ligands derived from this compound to a metal center can significantly enhance the rate of a catalytic reaction, a phenomenon known as ligand-accelerated catalysis. princeton.edunih.govresearchgate.net The electronic and steric properties of the ligand can influence the reactivity of the metal center, leading to a more efficient catalytic cycle. nih.gov By systematically modifying the structure of the this compound scaffold, it is possible to fine-tune the ligand's properties to achieve maximum rate acceleration for a specific transformation. d-nb.infonih.gov

Catalytic Activation and Functionalization of C-H Bonds

The acetamido group of this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. mt.comnih.govsigmaaldrich.comrutgers.edu This strategy allows for the selective functionalization of otherwise unreactive C-H bonds at positions ortho to the directing group. rsc.orgsnnu.edu.cnmdpi.com By coordinating to a metal catalyst, the acetamido group positions the metal in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. This approach provides a powerful and atom-economical method for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. The ability to direct C-H functionalization makes this compound and its derivatives valuable tools in modern organic synthesis.

Incorporation into Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. These interactions, which include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π stacking, are weaker and more reversible than covalent bonds. wikipedia.org This allows for the self-assembly of molecules into larger, well-defined structures. Biological systems often serve as the inspiration for the creation of these intricate supramolecular assemblies. wikipedia.org The compound this compound possesses several functional groups that make it a promising candidate for the construction of such architectures.

The molecular structure of this compound features a carboxylic acid group, an acetamido group, and a pyridine ring. Each of these components can participate in the non-covalent interactions that are fundamental to supramolecular chemistry. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, and upon deprotonation, it can coordinate with metal ions. The acetamido group also has hydrogen bond donor and acceptor capabilities. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, while the aromatic ring itself can engage in π-π stacking interactions.

The strategic combination of these functional groups allows for the formation of robust and predictable supramolecular motifs. For instance, the carboxylic acid and amide functionalities are known to form common hydrogen-bonding patterns, such as the R(2)2(8) and S(6) motifs. mdpi.comnih.gov These motifs can lead to the formation of one-, two-, or three-dimensional networks.

While specific research on the supramolecular chemistry of this compound is not extensively detailed in publicly available literature, the principles of supramolecular design and the known reactivity of its constituent functional groups strongly suggest its utility in this field. The fusion of this compound with other organic molecules has been shown to produce new supramolecular structures, highlighting its potential as a versatile building block.

The ability of nicotinic acid and its derivatives to form coordination polymers and metal-organic frameworks (MOFs) through the interaction of the carboxylate group and the pyridine nitrogen with metal centers is well-established. researchgate.net These materials are of significant interest due to their porous structures and potential applications in gas storage, catalysis, and separation. Given the similar functionalities, this compound is expected to be a valuable ligand for the synthesis of novel coordination complexes and metallosupramolecular polymers. rsc.org

The following table outlines the potential supramolecular interactions involving this compound and the resulting architectures.

| Functional Group(s) Involved | Type of Interaction | Potential Supramolecular Architecture |

| Carboxylic Acid, Amide | Hydrogen Bonding | 1D Chains, 2D Sheets, 3D Networks |

| Carboxylate, Pyridine Nitrogen | Metal Coordination | Coordination Polymers, Metal-Organic Frameworks (MOFs), Metallosupramolecular Polymers |

| Pyridine Ring | π-π Stacking | Stacked Arrays, Layered Structures |

Further research into the crystal engineering and self-assembly of this compound and its derivatives would be invaluable in exploring the full potential of this compound in the development of new functional supramolecular materials.

Theoretical and Computational Chemistry Studies of 2 Acetamidonicotinic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 2-acetamidonicotinic acid. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings from these investigations typically involve the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, quantum chemical calculations can determine various reactivity descriptors. These descriptors, often derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters help in predicting how this compound will interact with other chemical species. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Below is a hypothetical data table illustrating the kind of information that would be generated from a quantum chemical study of this compound.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Softness (S) | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Modeling of Conformational Spaces and Isomerism

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Computational modeling is employed to explore the conformational space of the molecule and identify the most stable conformers.

This process typically involves a systematic search of the potential energy surface of the molecule. By rotating the flexible dihedral angles (for example, around the C-N bond of the acetamido group and the C-C bond connecting the carboxylic acid to the pyridine (B92270) ring), different conformations are generated. The energy of each conformation is then calculated using molecular mechanics or quantum mechanics methods. The results allow for the identification of low-energy, and therefore more populated, conformers.